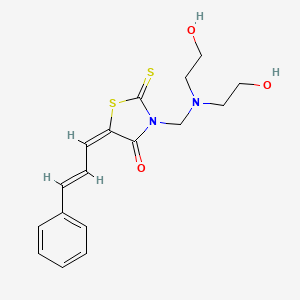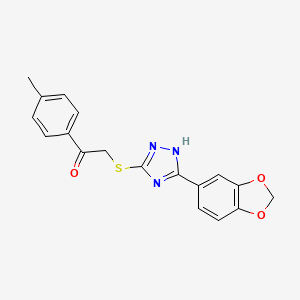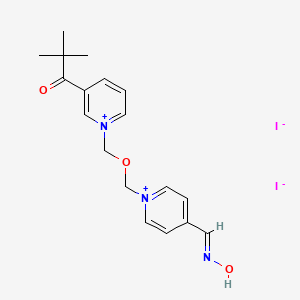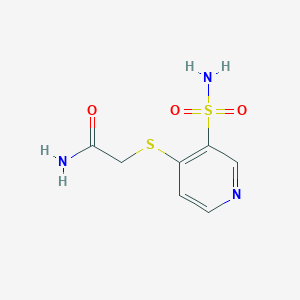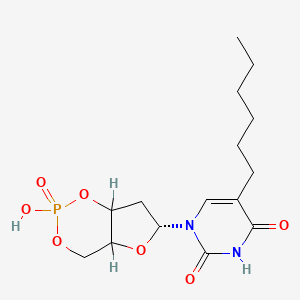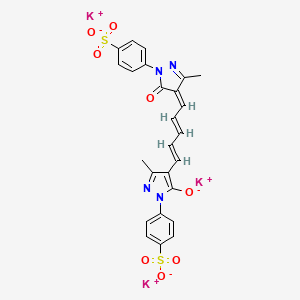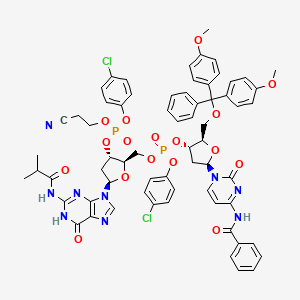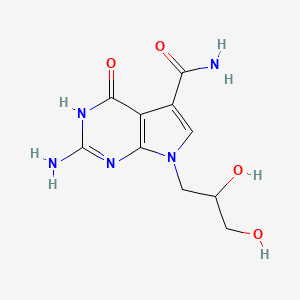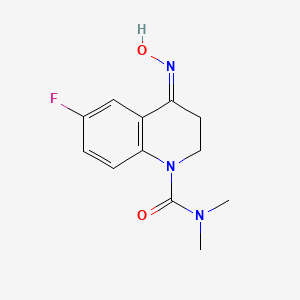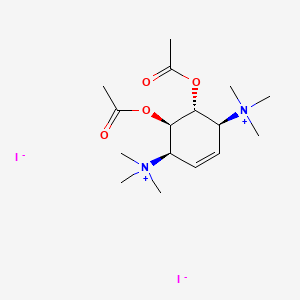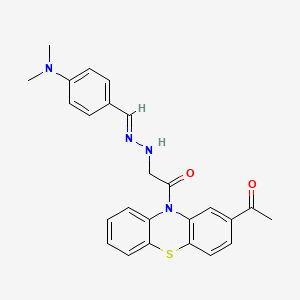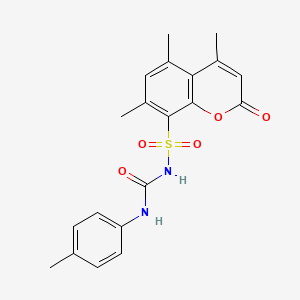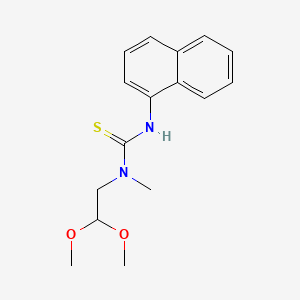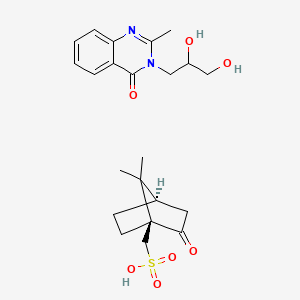
Diproqualone camsilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diproqualone camsilate is a compound belonging to the quinazolinone class of GABAergic drugs. It is an analogue of methaqualone and was developed in the late 1950s by a team at Nogentaise de Produits Chimique. This compound has sedative, anxiolytic, antihistamine, and analgesic properties. It is primarily used for treating inflammatory pain associated with osteoarthritis and rheumatoid arthritis, and more rarely for treating insomnia, anxiety, and neuralgia .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diproqualone camsilate involves the reaction of 3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one with camphosulfonic acid. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified using techniques such as crystallization and filtration to remove any impurities .
化学反应分析
Types of Reactions
Diproqualone camsilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, alcohol derivatives, and substituted quinazolinones. These products have different pharmacological properties and can be used for various therapeutic applications .
科学研究应用
Diproqualone camsilate has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of quinazolinone derivatives and their chemical properties.
Biology: The compound is used in research on GABAergic drugs and their effects on the central nervous system.
Medicine: this compound is studied for its potential therapeutic applications in treating inflammatory pain, anxiety, and insomnia.
作用机制
Diproqualone camsilate exerts its effects through multiple mechanisms:
GABAergic Activity: It acts as an agonist at the β subtype of the GABA A receptor, enhancing the inhibitory effects of GABA in the central nervous system.
Histamine Receptor Antagonism: The compound antagonizes all histamine receptors, contributing to its antihistamine effects.
Cyclooxygenase-1 Inhibition: It inhibits the cyclooxygenase-1 enzyme, reducing the production of inflammatory mediators.
Sigma Receptor Agonism: This compound may also act as an agonist at the sigma-1 and sigma-2 receptors, although the clinical relevance of these actions is not fully understood.
相似化合物的比较
Diproqualone camsilate is unique among its analogues due to its combination of sedative, anxiolytic, antihistamine, and analgesic properties. Similar compounds include:
- Afloqualone
- Etaqualone
- Methylmethaqualone
- Mecloqualone
- Mebroqualone
- Cloroqualone
These compounds share some pharmacological properties with this compound but differ in their specific mechanisms of action and therapeutic applications .
属性
CAS 编号 |
63768-21-8 |
|---|---|
分子式 |
C22H30N2O7S |
分子量 |
466.5 g/mol |
IUPAC 名称 |
3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C12H14N2O3.C10H16O4S/c1-8-13-11-5-3-2-4-10(11)12(17)14(8)6-9(16)7-15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,9,15-16H,6-7H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1 |
InChI 键 |
AJNMCFBQWSXQHS-STOWLHSFSA-N |
手性 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


